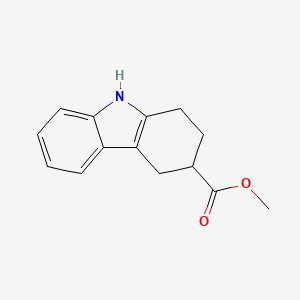

methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-5,9,15H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFRCSKESTZADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, which facilitates the formation of the carbazole core structure . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Biological Research

Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate exhibits various biological activities that make it a valuable compound for research:

- Antimicrobial Properties : Studies have shown that this compound demonstrates efficacy against a range of microbial pathogens. The presence of oxygenated substituents enhances its biological activity, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : The compound has been implicated in anticancer research due to its ability to intercalate DNA, which is believed to contribute to its antitumor effects. This mechanism is similar to that of other known anticancer agents .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may act as an antagonist for receptors involved in inflammatory processes, indicating potential therapeutic roles in treating inflammatory diseases.

Medical Applications

The medicinal potential of this compound is being actively investigated:

- Drug Development : Due to its biological properties, the compound is being explored for its potential use in drug formulations targeting various diseases. Its role as a CRTH2 receptor antagonist positions it as a candidate for treating allergic and inflammatory conditions such as asthma and rhinitis .

- Therapeutic Applications : Research indicates that this compound could be utilized in the treatment of chronic conditions like chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and other immune disorders. Its ability to modulate immune responses makes it a promising therapeutic agent .

Industrial Applications

In addition to its biological and medical significance, this compound has several industrial applications:

- Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its structural characteristics that allow for vibrant color production. Its stability and reactivity enhance its utility in various chemical processes.

- Materials Science : The unique properties of this compound are being explored for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). Its ability to facilitate charge transfer makes it suitable for use in advanced materials technology .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Biological Research | Antimicrobial, anticancer, anti-inflammatory | Exhibits enhanced activity with oxygenated substituents |

| Medical Applications | Drug development for allergic/inflammatory diseases | Potential CRTH2 receptor antagonist |

| Industrial Applications | Dyes/pigments production; materials science | Suitable for OLEDs due to charge transfer properties |

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the growth of cancer cells through DNA intercalation. This mechanism was compared with established anticancer drugs and showed promising results in vitro.

Case Study 2: Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in animal models of allergic asthma. This positions it as a potential candidate for further clinical trials.

Case Study 3: Industrial Application

In an industrial setting, this compound was successfully used to produce a new class of dyes that exhibited superior stability and vibrancy compared to traditional dyes.

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl Ester Derivatives

- Ethyl 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (29) : Features a methoxy group at position 6 and an ethyl ester. Synthesized via XAT with a 62% yield, highlighting the efficiency of this method for electron-rich substituents .

- Ethyl 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: Contains a chloro substituent at position 6. Commercial availability (Santa Cruz Biotechnology) suggests its utility in drug discovery .

- Ethyl 4-Oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate : Incorporates a ketone at position 4. Crystallographic data (orthorhombic, space group Pbca) reveal a planar carbazole ring, which may influence stacking interactions in solid-state applications .

Halogenated Derivatives

- Ethyl 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (CAS: 322725-63-3) : Fluorine at position 6 enhances metabolic stability and bioavailability. The compound is listed as a high-purity pharmaceutical intermediate .

- Methyl (1R,3S)-1-(4-Chlorophenyl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (XX) : A β-carboline analog with a 4-chlorophenyl group and chloroacetyl substituent. Exhibits distinct NMR shifts (e.g., δ 10.86 ppm for NH) due to electron-withdrawing effects .

Methyl Ester Derivatives

- Methyl (1S,3S)-1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (III) : Demonstrates the impact of stereochemistry, with a melting point of 221–224°C and a molecular ion peak at m/z 340 (M+) .

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains.

- Anticancer Properties : Research indicates its potential in inhibiting tumor growth and cancer cell proliferation.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation markers in vitro and in vivo.

Table 1: Summary of Biological Activities

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound is known to bind to various receptors involved in inflammation and cancer pathways. For instance, it acts as an antagonist at the CRTH2 receptor, which is implicated in allergic responses and asthma .

- Signal Transduction Modulation : It has been observed to inhibit the activation of STAT3, a transcription factor linked to tumorigenesis. This inhibition occurs at concentrations as low as 50 µM .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A study conducted by Saturnino et al. demonstrated that derivatives of this compound inhibited topoisomerase II activity at a concentration significantly lower than standard chemotherapy agents like etoposide .

- Neuroprotective Effects : Another investigation revealed that certain derivatives exhibited neuroprotective properties against glutamate-induced toxicity in neuronal cells. These compounds showed antioxidative activity that could be beneficial for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other carbazole derivatives:

Q & A

Q. What are the standard synthetic routes for methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, and how are intermediates purified?

The compound is synthesized via a Pictet–Spengler reaction between substituted tryptophan methyl esters and aromatic aldehydes. For example, reacting 4-chlorobenzaldehyde with tryptophan methyl ester in CH₂Cl₂ under N₂ at 0°C, catalyzed by trifluoroacetic acid (TFA), yields the β-carboline scaffold . Reaction progress is monitored via TLC, and isomers are separated using silica gel column chromatography with CH₂Cl₂/MeOH gradients (99.5:0.5 for trans-isomers) . Purification involves washing with NaHCO₃, brine, and drying over Na₂SO₄ before crystallization.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

- ¹H/¹³C NMR (300 MHz in CDCl₃/DMSO): Assignments for aromatic protons (δ 7.57–7.00 ppm) and ester groups (δ 3.29 ppm for OCH₃) confirm regiochemistry .

- FTIR : Peaks at 1727 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) verify functional groups .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 421 for derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure purity .

Q. How are isomerization and stereochemical configurations resolved during synthesis?

Isomers (e.g., cis vs. trans) are separated via gradient elution in column chromatography. Stereochemistry is confirmed using NOESY NMR correlations or X-ray crystallography. For example, diastereomers of chloroacetyl derivatives show distinct ¹H-NMR splitting patterns (e.g., δ 5.20–5.16 ppm for CHCOOCH₃) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include using PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation. Neutralize reaction byproducts (e.g., TFA) with dilute NH₄OH before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives?

Reaction path searches using quantum chemical calculations (e.g., DFT) predict energy barriers for cyclization steps. Machine learning models trained on experimental data (e.g., solvent polarity, catalyst loading) can narrow optimal conditions (e.g., CH₂Cl₂ vs. DMF for yield improvement) . Computational validation reduces trial-and-error experimentation by >50% .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values or binding affinities may arise from impurities (e.g., residual solvents) or isomer contamination. Reproducibility checks should include:

Q. How are structure-activity relationship (SAR) studies designed for carbazole derivatives?

SAR workflows involve:

- Scaffold diversification : Introducing substituents (e.g., chloroacetyl, methyl groups) at positions 1, 3, and 9 to modulate steric/electronic effects .

- In vitro assays : Testing against target enzymes (e.g., kinases) with kinetic parameters (kcat/Km) measured via fluorometric or radiometric methods.

- Multivariate analysis : Principal component analysis (PCA) correlates substituent properties (Hammett σ, LogP) with activity trends .

Q. What advanced techniques confirm absolute stereochemistry in crystalline derivatives?

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves absolute configurations. For example, ethyl 4-oxo derivatives crystallize in the orthorhombic P2₁2₁2₁ space group, with R factor ≤0.042 and data-to-parameter ratios >16.9 ensuring reliability . Synchrotron radiation (e.g., λ = 0.71073 Å) enhances resolution for low-Z elements .

Q. How can factorial design improve yield in multi-step syntheses?

A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) across eight experiments. Response surface methodology (RSM) identifies optimal conditions (e.g., 25°C, 1.2 eq. TFA, 72 h) that maximize yield while minimizing byproducts .

Q. What methods address challenges in isolating trace intermediates during scale-up?

- Membrane separation : Nanofiltration (MWCO 500 Da) concentrates intermediates from reaction mixtures.

- Continuous flow chemistry : Microreactors with immobilized catalysts (e.g., silica-TFA) enhance mixing and reduce side reactions .

- PAT (Process Analytical Technology) : In-line FTIR monitors intermediate concentrations in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.